Benzenamine, 4-(6-quinolinyloxy)-
Description
Benzenamine, 4-(6-quinolinyloxy)-, is an aromatic amine characterized by a quinoline moiety linked via an oxygen bridge to the para position of an aniline group. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Quinoline derivatives are renowned for their electron-withdrawing effects, which influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-quinolin-6-yloxyaniline |
InChI |
InChI=1S/C15H12N2O/c16-12-3-5-13(6-4-12)18-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2 |
InChI Key |
LNYSUIVYLJXULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzenamine, 4-(6-quinolinyloxy)- generally follows a sequence of:
- Preparation of substituted quinoline derivatives (often chloroquinolines)
- Preparation of aminophenol derivatives
- Coupling of the quinoline moiety with the aminophenol to form the quinolinyloxy-substituted benzenamine
This approach is supported by patent literature describing related compounds with similar substitution patterns and synthetic routes.
Preparation of Key Intermediates
Quinoline Derivative Preparation
- Starting materials: 2-aminoacetophenone derivatives or hydroxyacetophenone derivatives are commonly used.
- Cyclization and chlorination: 2-aminoacetophenone derivatives are cyclized and chlorinated using chlorinating agents such as oxalyl chloride, thionyl chloride, or phosphorus oxychloride (POCl3) in the presence of formamides like DMF or methyl(phenyl)formamide. This step forms chloroquinoline intermediates essential for subsequent coupling.
- Example reaction conditions: The cyclization and chlorination typically occur at reflux temperatures (~80 °C) for several hours, monitored by HPLC to ensure completion.
Aminophenol Derivative Preparation
- Reduction of nitrophenols: 4-nitrophenol derivatives are reduced to 4-aminophenol derivatives using catalytic hydrogenation (e.g., Pd/C catalyst with hydrogen gas) or chemical reduction with formic acid and potassium formate.
- Substitution reactions: Hydroxy and methoxy substitutions on the phenol ring can be introduced via reactions with alkyl halides (e.g., 1-bromo-3-chloropropane) in the presence of bases such as potassium carbonate and phase transfer catalysts like tetrabutylammonium bromide.
Coupling to Form Benzenamine, 4-(6-quinolinyloxy)-
- The key step involves nucleophilic aromatic substitution or palladium-catalyzed coupling between the chloroquinoline and the 4-aminophenol derivative.
- Catalysts and conditions:
- Base such as potassium phosphate (K3PO4)
- Palladium acetate (Pd(OAc)2) as the metal catalyst
- Phosphine ligands such as racemic-2-(di-tert-butylphosphino)-1,1'-binaphthyl
- Solvents including toluene, NMP (N-methylpyrrolidone), or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)
- Reaction temperatures around reflux or moderately elevated temperatures.
Detailed Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 2-Aminoacetophenone + chlorinating agent (oxalyl chloride, POCl3) + formamide (DMF) | Reflux ~80 °C, several hours | Chloroquinoline derivative |
| 2 | 4-Nitrophenol derivative + catalytic hydrogenation (Pd/C, H2) or chemical reduction (formic acid, potassium formate) | Room temperature to mild heating | 4-Aminophenol derivative |
| 3 | 4-Aminophenol derivative + chloroquinoline + Pd catalyst + base (K3PO4) + phosphine ligand | Toluene or NMP solvent, reflux | Benzenamine, 4-(6-quinolinyloxy)- compound |
Representative Experimental Details (From Patent WO2010036831A1)
- Oxalyl chloride addition: Slowly added to acid precursor at 0–20 °C with catalytic DMF to form acid chloride.
- Acid chloride coupling: Added to chilled 4-aminophenol solution at 0 to -20 °C to form the amide intermediate.
- Hydrogenation: Reduction of nitrophenol to aminophenol using Pd/C catalyst.
- Palladium-catalyzed coupling: Chloroquinoline reacted with aminophenol derivative in presence of Pd(OAc)2, K3PO4, and phosphine ligand in toluene or mixed solvents at elevated temperature.
- Purification: Organic layers washed with aqueous solutions, dried, concentrated, and crystallized with heptane to isolate pure product.
Mechanistic Insights and Catalytic Systems
- Transition metal catalysis, especially palladium-based systems, facilitates the formation of the ether bond between the quinoline and phenol moieties.
- The use of phosphine ligands enhances catalyst stability and selectivity.
- Base promotes deprotonation of the phenol to the phenolate anion, which is the nucleophile attacking the chloroquinoline electrophile.
- The reaction proceeds via oxidative addition, ligand exchange, and reductive elimination steps typical of Pd-catalyzed C–O bond formation.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Acid chloride formation | Oxalyl chloride + DMF, 0–20 °C | Formation of reactive acid chloride intermediate |
| Aminophenol synthesis | Reduction of nitrophenol (Pd/C, H2 or formic acid) | Conversion of nitro to amino group |
| Alkylation/substitution | Alkyl halides + K2CO3 + phase transfer catalyst | Introduction of side chains on phenol |
| Cyclization & chlorination | POCl3 or oxalyl chloride + formamide, reflux | Formation of chloroquinoline core |
| Coupling reaction | Pd(OAc)2 + phosphine ligand + K3PO4 + solvent | Formation of benzenamine-quinolinyloxy linkage |
| Purification | Washing, distillation, crystallization | Isolation of pure final compound |
Additional Research Notes
- Quinoline derivatives synthesized by these methods are valuable scaffolds in medicinal chemistry, often showing antiviral and other biological activities.
- The synthetic routes are optimized for yield, purity, and scalability, with careful control of temperature and reagent addition rates.
- Alternative synthetic routes may involve different catalysts or starting materials but generally follow similar principles of aromatic substitution and cyclization.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-(6-quinolinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzene and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzenamine and quinoline derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Intermediate in Cabozantinib Synthesis Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]is used as an intermediate in the synthesis of Cabozantinib Defluorination .
Synthesis Information
- LookChem has collected a total of 3 articles related to Benzenamine, 4- [ (6-quinolinyloxy)methyl]-, which provide guidance for its synthetic route . These articles are sourced from user contributions and freely available literature found using internet computing technology . The aim is to provide users with easy access to retrieve and utilize the information . LookChem analyzes and calculates the most feasible synthesis route with the highest yield for reference .
Related Compounds Research
- Benzothiazole-Isoquinoline Derivatives Research has been done on benzothiazole–isoquinoline derivatives, assessing their capacity to inhibit monoamine oxidase (MAO) and cholinesterase (ChE) through in vitro enzyme activity assays . Further tests assessed their specific inhibitory potency against monoamine oxidase B (MAO–B) and butyrylcholinesterase (BuChE) . Six compounds (4b–4d, 4f, 4g and 4i) displayed excellent activity . The classical antidepressant forced swim test (FST) was used to verify the in vitro results, revealing that six compounds reduced the immobility time significantly, especially compound 4g .
- 4-(benzo[d]thiazole-2-yl) phenols A study designed and synthesized a series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin, with the goal of developing new acetylcholinesterase inhibitors .
C-N Cross-Coupling Reactions
Mechanism of Action
The mechanism of action of Benzenamine, 4-(6-quinolinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Key Research Findings
Electronic Effects: Quinoline’s electron-withdrawing nature stabilizes charge-transfer complexes, advantageous in optoelectronic materials .
Biological Activity: Quinoline-aniline hybrids show promise in targeting DNA topoisomerases and microbial enzymes .
Solubility Trade-offs : Alkoxy chains improve organic solvent compatibility, while polar substituents (e.g., methoxy) enhance aqueous solubility .
Biological Activity
Benzenamine, 4-(6-quinolinyloxy)- is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables and case studies from various research findings.
1. Overview of Biological Activity
The compound exhibits several significant biological activities, including:
- Antibacterial Activity
- Antioxidant Activity
- Anticancer Activity
- Potential Anti-inflammatory Effects
2. Antibacterial Activity
Research has shown that Benzenamine, 4-(6-quinolinyloxy)- has moderate antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 12 | Moderate |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 8 | Low |
| Bacillus subtilis | 15 | Moderate |
The results indicate that the compound showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
3. Antioxidant Activity
The antioxidant potential of Benzenamine, 4-(6-quinolinyloxy)- was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, indicating its potential for use in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Evaluation
| Concentration (µg/mL) | % Inhibition of DPPH Radical |
|---|---|
| 50 | 35 |
| 100 | 55 |
| 200 | 75 |
The data shows that as the concentration increases, the inhibition percentage also rises, confirming its efficacy as an antioxidant .
4. Anticancer Activity
Benzenamine, 4-(6-quinolinyloxy)- has been investigated for its anticancer properties against various cancer cell lines. A notable study highlighted its selective cytotoxicity towards HeLa cells.
Case Study: HeLa Cell Line
In vitro studies showed that treatment with Benzenamine resulted in:
- IC50 Value : Approximately 65 µM
- Mechanism : Induction of apoptosis through mitochondrial pathways and caspase activation.
- Synergistic Effect : When combined with cisplatin, it enhanced cytotoxicity (Combination Index < 0.9).
These findings suggest that Benzenamine could be a promising candidate for further development in cancer therapy .
5. Potential Anti-inflammatory Effects
Though less studied, preliminary data indicate that Benzenamine may possess anti-inflammatory properties. Research on quinoline derivatives has shown that they can inhibit pro-inflammatory cytokines, which may extend to this compound as well .
Q & A
Basic: What established synthetic routes are available for Benzenamine, 4-(6-quinolinyloxy)-, and what catalytic systems are commonly employed?
Methodological Answer:
The synthesis of Benzenamine, 4-(6-quinolinyloxy)- typically involves nucleophilic aromatic substitution or coupling reactions. For example, describes a multi-step pathway where 2-chloro-3-methylquinoline undergoes reductive coupling with hydrogen gas in the presence of a catalyst (a), followed by condensation with aldehydes to form substituted benzenamine derivatives . Catalysts such as palladium-based systems (e.g., Pd/C) or copper(I) iodide are often used for coupling quinoline derivatives with aromatic amines. Key considerations include solvent selection (e.g., DMF or THF) and temperature control (80–120°C) to optimize reaction efficiency. Researchers should verify intermediates via TLC or HPLC and confirm final product purity using column chromatography.
Advanced: How can reaction conditions be optimized to suppress by-product formation during the synthesis of Benzenamine, 4-(6-quinolinyloxy)-?
Methodological Answer:
By-product formation often arises from competing reactions, such as over-oxidation or incomplete substitution. To mitigate this:
- Catalyst Loading: Use stoichiometric ratios of catalysts (e.g., 5–10 mol% Pd/C) to avoid excess metal residues that promote side reactions .
- Solvent Polarity: Polar aprotic solvents like DMSO enhance nucleophilicity of the quinoline oxygen, improving coupling efficiency .
- Temperature Gradients: Gradual heating (e.g., 50°C → 100°C) minimizes thermal degradation of intermediates.
- In Situ Monitoring: Techniques like FTIR or Raman spectroscopy can track reaction progress and identify by-products early .
highlights the use of controlled conditions (e.g., inert atmosphere, anhydrous solvents) to prevent hydrolysis or oxidation of sensitive intermediates .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Benzenamine, 4-(6-quinolinyloxy)-?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming molecular structure. For example, the aromatic protons of the quinoline moiety typically appear as doublets in the δ 7.5–8.5 ppm range, while the benzenamine NH₂ group resonates near δ 5.5 ppm (if not deprotonated) .
- FTIR: Key peaks include N-H stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) from the quinolinyloxy group .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight, with ESI+ modes preferred for amine-containing compounds .
- HPLC-PDA: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity, with UV detection at λ = 254 nm for aromatic systems .
Advanced: How should researchers resolve discrepancies in reported thermal stability data for Benzenamine-derived epoxy resins?
Methodological Answer:
Discrepancies in thermal stability (e.g., TGA decomposition temperatures) may arise from differences in curing agents, crosslink density, or sample preparation. To address this:
- Standardize Curing Protocols: Use identical diamine curing agents (e.g., 4-(4-aminobenzyl)benzenamine) and curing schedules (e.g., 120°C for 2 hours) to ensure consistency .
- Control Polymer Blends: Variations in epoxy resin blends (e.g., TGAE/DER-332 ratios) significantly affect thermal stability. recommends characterizing blends via DSC to correlate glass transition temperatures (Tg) with thermal degradation profiles .
- Reproducibility Testing: Replicate studies under inert atmospheres (N₂) to avoid oxidative decomposition artifacts.
Basic: What safety protocols are essential when handling Benzenamine, 4-(6-quinolinyloxy)- in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Toxicity Mitigation: notes that amine derivatives can be irritants. Conduct preliminary toxicity screenings (e.g., Ames test) and maintain exposure limits below OSHA thresholds .
- Waste Disposal: Neutralize acidic or basic by-products before disposal. Store waste in labeled, airtight containers compatible with amines (e.g., HDPE) .
Advanced: What mechanistic insights guide the design of Benzenamine, 4-(6-quinolinyloxy)- derivatives for biological applications?
Methodological Answer:
- Structure-Activity Relationships (SAR): Modifying the quinoline substituents (e.g., electron-withdrawing groups at the 6-position) can enhance binding to biological targets like kinases or DNA topoisomerases .
- Solubility Optimization: Introduce hydrophilic groups (e.g., sulfonamides) to improve aqueous solubility while retaining activity. demonstrates sulfonyl group incorporation via nucleophilic substitution .
- In Silico Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors, guiding synthetic prioritization .
Basic: What regulatory considerations apply to the use of Benzenamine, 4-(6-quinolinyloxy)- in academic research?
Methodological Answer:
- EPA Compliance: Under 40 CFR Part 721, certain benzenamine derivatives require Significant New Use Notifications (SNUNs) if structural modifications exceed specified thresholds .
- Hazard Communication: Safety Data Sheets (SDS) must align with GHS standards, detailing first-aid measures and spill containment procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
